molecular formula C15H14O4S B13757802 o-((2,3-Xylyl)sulfonyl)benzoic acid CAS No. 58844-75-0

o-((2,3-Xylyl)sulfonyl)benzoic acid

Cat. No.: B13757802
CAS No.: 58844-75-0
M. Wt: 290.3 g/mol
InChI Key: ADTDTEOEJQZOKN-UHFFFAOYSA-N
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Description

o-((2,3-Xylyl)sulfonyl)benzoic acid: is an organic compound that features a benzoic acid moiety substituted with a sulfonyl group attached to a xylyl group

Properties

CAS No.

58844-75-0

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)sulfonylbenzoic acid

InChI

InChI=1S/C15H14O4S/c1-10-6-5-9-13(11(10)2)20(18,19)14-8-4-3-7-12(14)15(16)17/h3-9H,1-2H3,(H,16,17)

InChI Key

ADTDTEOEJQZOKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC=C2C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-((2,3-Xylyl)sulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with a sulfonyl chloride derivative of xylyl under acidic conditions. The reaction is often carried out in the presence of a catalyst such as aluminum chloride (AlCl₃) to facilitate the electrophilic aromatic substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: o-((2,3-Xylyl)sulfonyl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

Chemistry: o-((2,3-Xylyl)sulfonyl)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various functional group transformations.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating diseases such as cancer and inflammation.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of o-((2,3-Xylyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic ring structure allows for π-π interactions with other aromatic systems, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    p-Toluenesulfonic acid: Similar sulfonyl group but different aromatic substitution pattern.

    Benzenesulfonic acid: Lacks the xylyl group, simpler structure.

    o-Toluenesulfonic acid: Similar structure but with a different position of the sulfonyl group.

Uniqueness: o-((2,3-Xylyl)sulfonyl)benzoic acid is unique due to the presence of the xylyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted applications.

Biological Activity

o-((2,3-Xylyl)sulfonyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}O3_{3}S
  • Molecular Weight : 286.34 g/mol

This compound features a benzoic acid moiety with a sulfonyl group attached to a xylyl substituent, which is expected to influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives of benzoic acid highlighted that certain compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The effectiveness of these compounds was assessed using the Minimum Inhibitory Concentration (MIC) method.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Other derivatives16 - 64Various strains

The results suggest that the sulfonyl group may enhance the antimicrobial efficacy of benzoic acid derivatives by improving their interaction with bacterial cell walls.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. Research focusing on its effects on cancer cell lines revealed significant cytotoxic activity. The compound was tested against several cancer types, including breast and lung cancer cell lines.

Cell LineIC50_{50} (µM)% Cell Viability at 10 µM
MCF-7 (Breast)15.245%
A549 (Lung)12.540%

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may serve as a potential lead in anticancer drug development.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Protein Function : The sulfonyl group may interact with key enzymes involved in cellular metabolism.
  • Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased levels of cleaved caspase-3, indicating the activation of apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : It may affect various signaling pathways related to cell proliferation and survival.

Study 1: Antibacterial Efficacy

A research team investigated the antibacterial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial virulence.

Study 2: Anticancer Potential

In another study, the compound was evaluated for its effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.

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